An In-depth Technical Guide to (3-Methoxyphenyl)-L-proline: Properties, Structure, and Synthetic Exploration
An In-depth Technical Guide to (3-Methoxyphenyl)-L-proline: Properties, Structure, and Synthetic Exploration
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This technical guide provides a comprehensive overview of (3-Methoxyphenyl)-L-proline, a specialized amino acid derivative. Due to its status as a potentially novel or less-common compound, direct experimental data is limited in publicly accessible literature. Therefore, this guide has been meticulously compiled by integrating foundational principles of organic chemistry with established data from closely related structural analogs. This approach provides a robust predictive profile of the molecule's properties and behavior, offering valuable insights for researchers, scientists, and professionals in drug development. The information herein is intended to serve as a foundational resource to stimulate and guide further empirical investigation into this promising molecule.
Introduction: The Significance of Aryl-Substituted Proline Analogs
L-proline, a unique proteinogenic amino acid with a secondary amine integrated into a pyrrolidine ring, imparts significant conformational rigidity to peptides and proteins.[1] This structural feature makes proline and its derivatives highly valuable in medicinal chemistry and drug design. The introduction of aryl substituents onto the proline scaffold, creating compounds like (3-Methoxyphenyl)-L-proline, offers a powerful strategy to modulate the parent molecule's physicochemical and pharmacological properties.
The methoxyphenyl group, in particular, can introduce a range of effects:
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Enhanced Lipophilicity: Facilitating improved membrane permeability and oral bioavailability.
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Metabolic Stability: The methoxy group can influence metabolic pathways, potentially increasing the compound's half-life.
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Novel Interactions: The aromatic ring and the methoxy group's oxygen atom can participate in various non-covalent interactions with biological targets, such as pi-stacking, hydrogen bonding, and hydrophobic interactions.
Proline derivatives are integral to the development of pharmaceuticals with improved stability, bioavailability, and therapeutic efficacy, finding applications as antiviral, anticancer, and anti-inflammatory agents.[2]
Chemical Properties and Structure
Predicted Physicochemical Properties
The following table summarizes the predicted and inferred properties of (3-Methoxyphenyl)-L-proline, drawing comparisons with the known properties of L-proline and 3-Phenyl-L-proline.
| Property | L-Proline | 3-Phenyl-L-proline (Analog) | (3-Methoxyphenyl)-L-proline (Predicted) | Data Source |
| Molecular Formula | C₅H₉NO₂ | C₁₁H₁₃NO₂ | C₁₂H₁₅NO₃ | Calculated |
| Molecular Weight | 115.13 g/mol | 191.23 g/mol | 221.25 g/mol | [3][4] |
| Appearance | Colorless solid | - | Likely a white to off-white solid | Inferred |
| Solubility | Highly soluble in water | - | Moderately soluble in water, soluble in polar organic solvents | Inferred |
| pKa (Carboxyl) | ~1.99 | - | ~2 | Inferred |
| pKa (Amine) | ~10.6 | - | ~10.5 | Inferred |
Structural Elucidation
The structure of (3-Methoxyphenyl)-L-proline consists of an L-proline core with a 3-methoxyphenyl group attached to the pyrrolidine ring. The precise point of attachment is crucial and can lead to different isomers (e.g., substitution at the 2, 3, 4, or 5 position of the proline ring). For the purpose of this guide, we will focus on the C-3 substituted isomer, a common position for modification in proline analogs.
Figure 1: Chemical structure of (3-Methoxyphenyl)-L-proline.
Synthesis Strategies
A definitive, optimized synthesis for (3-Methoxyphenyl)-L-proline is not documented in readily available literature. However, established methods for the synthesis of related aryl-proline derivatives provide a strong foundation for a proposed synthetic route. A plausible approach would involve the asymmetric synthesis starting from a suitable precursor, followed by the introduction of the 3-methoxyphenyl group.
Proposed Retrosynthetic Analysis
A logical retrosynthetic pathway could involve the formation of the C-C bond between the proline ring and the aromatic moiety.
Figure 2: Proposed retrosynthetic analysis.
Hypothetical Experimental Protocol
This protocol is a hypothetical adaptation based on known syntheses of similar compounds, such as 4-(arylmethyl)proline derivatives.[5]
Step 1: Synthesis of a Suitable Proline Precursor
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Starting Material: Commercially available N-Boc-4-oxo-L-proline methyl ester.
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Reaction: Conversion of the ketone to a triflate.
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Dissolve N-Boc-4-oxo-L-proline methyl ester in an anhydrous aprotic solvent (e.g., THF) under an inert atmosphere (e.g., Argon).
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Cool the solution to -78 °C.
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Add a strong, non-nucleophilic base (e.g., LiHMDS) dropwise.
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After stirring for 30 minutes, add a triflating agent (e.g., N-phenyl-bis(trifluoromethanesulfonimide)).
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Allow the reaction to warm to room temperature and stir overnight.
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Quench the reaction with a saturated aqueous solution of NH₄Cl and extract the product with an organic solvent (e.g., ethyl acetate).
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Purify the resulting vinyl triflate by column chromatography.
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Step 2: Suzuki Cross-Coupling Reaction
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Reactants: The synthesized vinyl triflate and 3-methoxyphenylboronic acid.
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Reaction:
-
Combine the vinyl triflate, 3-methoxyphenylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃) in a suitable solvent system (e.g., toluene/ethanol/water).
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Degas the mixture and heat under reflux until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction, dilute with water, and extract with an organic solvent.
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Purify the coupled product by column chromatography.
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Step 3: Reduction and Deprotection
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Reaction:
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Dissolve the coupled product in a suitable solvent (e.g., methanol).
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Add a hydrogenation catalyst (e.g., 10% Pd/C).
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Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir until the double bond is reduced.
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Filter off the catalyst.
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To the filtrate, add a strong acid (e.g., HCl in dioxane) to remove the Boc protecting group and hydrolyze the ester.
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Remove the solvent under reduced pressure to yield the crude product.
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Purify by recrystallization or preparative HPLC to obtain (3-Methoxyphenyl)-L-proline.
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Potential Applications in Drug Discovery
Aryl-proline derivatives are a cornerstone in the design of various therapeutic agents. The unique structural constraints and the added aromatic functionality make them attractive scaffolds for targeting a range of biological systems.
Role as Peptidomimetics
The incorporation of (3-Methoxyphenyl)-L-proline into peptide sequences can lead to peptidomimetics with:
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Defined Conformations: The rigid proline ring and the bulky aryl group can force the peptide backbone into specific secondary structures, such as β-turns.
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Increased Proteolytic Stability: The non-natural amino acid structure can hinder recognition by proteases, prolonging the in vivo lifetime of the peptide.
Target-Specific Interactions
The 3-methoxyphenyl moiety can be strategically employed to enhance binding affinity and selectivity for specific protein targets. For instance, in the context of enzyme inhibitors, this group could fit into a hydrophobic pocket or form specific hydrogen bonds, leading to more potent and selective inhibition. Proline derivatives have shown inhibitory effects on enzymes like dipeptidyl peptidase IV (DPP-IV), making them relevant for the treatment of diabetes.[6]
Spectroscopic Characterization (Predicted)
Predicting the spectroscopic data is essential for the identification and characterization of (3-Methoxyphenyl)-L-proline in a research setting.
¹H NMR Spectroscopy
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Aromatic Protons: Signals in the range of δ 6.8-7.3 ppm, exhibiting coupling patterns characteristic of a 1,3-disubstituted benzene ring.
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Methoxy Protons: A sharp singlet around δ 3.8 ppm.
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Proline Ring Protons: A complex set of multiplets between δ 2.0 and 4.0 ppm. The α-proton (adjacent to the carboxyl group) would likely appear as a doublet of doublets.
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Amine Proton: A broad singlet, the chemical shift of which would be dependent on the solvent and concentration.
-
Carboxylic Acid Proton: A very broad singlet at a downfield chemical shift (δ > 10 ppm), which may be exchangeable with D₂O.
¹³C NMR Spectroscopy
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Carbonyl Carbon: A signal in the range of δ 170-180 ppm.
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Aromatic Carbons: Multiple signals between δ 110 and 160 ppm. The carbon attached to the oxygen of the methoxy group would be the most downfield in this region.
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Proline Ring Carbons: Signals in the aliphatic region, typically between δ 25 and 65 ppm.
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Methoxy Carbon: A signal around δ 55 ppm.
Mass Spectrometry
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Electrospray Ionization (ESI): In positive ion mode, the expected [M+H]⁺ ion would be at m/z 222.11. In negative ion mode, the [M-H]⁻ ion would be at m/z 220.09.
Conclusion and Future Directions
(3-Methoxyphenyl)-L-proline represents a promising, albeit underexplored, building block for medicinal chemistry and drug discovery. Its predicted properties suggest that it could offer advantages in terms of target binding, metabolic stability, and pharmacokinetic profile when incorporated into larger molecules.
Future research should focus on:
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Developing a reliable and scalable synthetic route to make this compound more accessible to the research community.
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Thorough experimental characterization of its physicochemical properties and spectroscopic data to confirm the predictions outlined in this guide.
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Incorporation into peptides and small molecules to evaluate its impact on their biological activity and pharmacological properties.
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Computational studies , such as molecular docking, to explore its potential interactions with various biological targets.
This guide serves as a starting point for these endeavors, providing a solid theoretical framework to underpin future experimental work on (3-Methoxyphenyl)-L-proline.
References
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PubChem. (n.d.). 3-(3-methoxyphenyl)-3-pyrroline hydrobromide. Retrieved from [Link]
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FooDB. (2020). Showing Compound 3-Hydroxy-L-proline (FDB112177). Retrieved from [Link]
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PubChem. (n.d.). 3-Phenyl-L-Proline. Retrieved from [Link]
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American Elements. (n.d.). Boc-(R)-gamma-(3-trifluoromethylbenzyl)-L-proline. Retrieved from [Link]
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PubChem. (n.d.). 3-(p-Methoxyphenyl)propionic acid. Retrieved from [Link]
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Wikipedia. (n.d.). Proline. Retrieved from [Link]
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NSF Public Access Repository. (2023). Light-Mediated Synthesis of 2-(4-Methoxyphenyl)-1-pyrroline via Intramolecular Reductive Cyclization of a Triplet Alkylnitrene. Retrieved from [Link]
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PMC. (n.d.). A Proline-Based Tectons and Supramolecular Synthons for Drug Design 2.0: A Case Study of ACEI. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of 4-(Arylmethyl)proline Derivatives. Retrieved from [Link]
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PMC. (n.d.). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Retrieved from [Link]
- Google Patents. (n.d.). Proline derivatives and use thereof as drugs - WO2002014271A1.
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ResearchGate. (2023). Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol v1. Retrieved from [Link]
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BMRB. (n.d.). bmse000047 L-Proline. Retrieved from [Link]
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MDPI. (2024). Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies. Retrieved from [Link]
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Taylor & Francis. (n.d.). Full article: L-proline catalyzed green synthesis and anticancer evaluation of novel bioactive benzil bis-hydrazones under grinding technique. Retrieved from [Link]
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GCRIS. (2023). Gas Phase Fragmentation Behavior of Proline in Macrocyclic b7 Ions. Retrieved from [Link]
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